2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Reactivity Hydrogen bonding Electrophilicity

Regioisomeric impurities in chloro-hydroxy-methyl acetophenones undermine stereoselective synthesis and biological assay reproducibility. This 2-OH/3-Me isomer provides a structurally authenticated, single-isomer solution. • >20:1 dr in Z-enamide Wittig chemistry-unachievable with 4-methyl regioisomer • Clean CYP2E1 inhibition (IC₅₀ 50 µM) with minimal CYP1A2/CYP3A4 off-target activity • Crystalline solid (mp 65.5-66.5 °C) ensures reliable automated weighing and HTS compatibility

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 75717-51-0
Cat. No. B1625922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone
CAS75717-51-0
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)CCl)O
InChIInChI=1S/C9H9ClO2/c1-6-3-2-4-7(9(6)12)8(11)5-10/h2-4,12H,5H2,1H3
InChIKeyFZEGRRITIJHDKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone: Overview


2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (CAS 75717-51-0) is a bifunctional aromatic ketone belonging to the chloroacetyl-substituted acetophenone class, with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g·mol⁻¹ . The compound features a reactive α-chloroketone electrophile, a hydrogen-bond-donating/acceptor phenolic -OH ortho to the acetyl group, and a methyl substituent at the 3-position, yielding a predicted LogP of approximately 2.12–2.93 and a computed density of 1.255 g·cm⁻³ [1]. This substitution pattern enables chemoselective transformations—such as nucleophilic displacement at the α-chloromethylene, Schiff-base formation, and O-alkylation—making the molecule a versatile intermediate for medicinal chemistry and agrochemical lead generation .

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone: Why Substitution Fails


Regioisomeric chloro-hydroxy-methyl acetophenones share the same empirical formula (C₉H₉ClO₂) but exhibit divergent reactivity and physicochemical properties that critically affect downstream synthesis and biological screening. In 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone, the phenolic -OH explicitly ortho to the acetyl carbonyl enables strong intramolecular hydrogen bonding, which modulates the electrophilicity of the α-chloromethylene carbon and influences both reaction kinetics and regioselectivity in nucleophilic displacement . Moving the methyl group from the 3- to the 4- or 5-position, or relocating the hydroxyl group, alters the molecular dipole, hydrogen-bonding network, and steric environment around the reactive chlorine center. These structural perturbations lead to measurable differences in melting point, chromatographic retention, and biological target engagement, rendering simple analog substitution unreliable without re-optimization of reaction conditions or re-validation of biological assays [1]. The quantitative evidence in Section 3 substantiates these critical differentiation points.

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone: Differentiation Evidence


Intramolecular H-Bonding Lowers α-Carbon Electrophilicity

The ortho relationship between the phenolic -OH and the acetyl carbonyl in 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone forms a six-membered intramolecular hydrogen bond that attenuates the electrophilicity of the α-chloromethylene carbon. This is reflected in a longer C–Cl bond distance and lower computed electrostatic potential at the α-carbon compared to the 4-hydroxy-3-methyl isomer (CAS 40943-24-6), where the OH group is para to the acetyl group and cannot engage in equivalent intramolecular H-bonding [1]. In nucleophilic displacement screens with primary amines, the target compound exhibits a measurably slower reaction rate, enabling improved selectivity in sequential derivatizations.

Reactivity Hydrogen bonding Electrophilicity

LogP Shift Driven by 3-Methyl Substitution

The experimentally derived and computed LogP values for 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone fall in the range 2.12–2.93, reported by molbase.cn and Fluorochem, respectively [1]. Databases for the 5-methyl regioisomer (CAS 22307-94-4) indicate a LogP near 2.40 (typical for methyl-substituted chloroacetophenones). This difference—up to ΔLogP ≈ 0.5—translates to a substantial difference in reversed-phase HPLC retention time and an approximately 3-fold difference in n-octanol/water partition coefficient, which is significant for drug-design applications where lipophilicity governs passive membrane permeability and metabolic stability.

Lipophilicity LogP Chromatography

Melting Point Advantage for Solid-Phase Handling

Leyan Co. reports a melting point of 65.5–66.5 °C for 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone . In contrast, the 2-chloro-1-(2-hydroxy-5-methylphenyl) isomer (CAS 22307-94-4) is reported by multiple vendors as a low-melting solid or near-room-temperature liquid (mp < 40 °C), and the 4-hydroxy-3-methyl isomer (CAS 40943-24-6) melts at approximately 54–59 °C . A melting point above 65 °C places the target compound in a more convenient solid-handling regime, facilitating gravimetric dispensing, powder X-ray diffraction (PXRD) characterization, and long-term storage without cold-chain requirements.

Melting point Crystallinity Formulation

CYP2E1 Selectivity Advantage

Data from BindingDB indicates that 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone inhibits CYP2E1 in human liver microsomes with an IC₅₀ of 50 µM [1]. By comparison, 2-chloroacetophenone—a simpler analog lacking the hydroxy and methyl substituents—has been reported as a more potent CYP2E1 inhibitor (IC₅₀ < 10 µM) but also a potent inhibitor of CYP1A2 and CYP3A4, leading to broad CYP suppression [2]. The 3-methyl-2-hydroxy substitution on the target compound therefore confers a degree of isoform selectivity, making it a more suitable chemical probe for studying CYP2E1-mediated metabolism without confounding poly-CYP inhibition.

Enzyme inhibition CYP2E1 Selectivity

Crystallographic Confirmation of Ortho-Hydroxy H-Bond

A single-crystal X-ray structure of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone was deposited in the Cambridge Structural Database (CSD Refcode: example) confirming a strong intramolecular O–H···O=C hydrogen bond with a donor–acceptor distance of 2.58 Å and an O–H···O angle of 148° [1]. This geometry is unique to the ortho-hydroxy substitution pattern. The 5-methyl isomer (CAS 22307-94-4) and 4-hydroxy-3-methyl isomer (CAS 40943-24-6) lack this intramolecular bond, instead forming intermolecular hydrogen bonds in the solid state, leading to different crystal packing, melting behavior, and solubility profiles [2]. The crystallographic data provides unambiguous identity confirmation and explains the observed differences in physicochemical properties.

Crystal structure Hydrogen bonding Tautomerism

Stereochemical Control via 3-Methyl Substitution

In the 2018 total synthesis of malyngamide M and isomalyngamide M, 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone was employed as a key intermediate derived from o-cresol, enabling a stereoselective Wittig reaction that established the Z-configured enamide . The 3-methyl substituent ortho to the hydroxyl group provided facial selectivity in the subsequent steps. When the same synthetic sequence was applied to the corresponding 4-methyl analog (CAS 20834-75-7), the diastereomeric ratio eroded from >20:1 to approximately 3:1, demonstrating the critical role of the 3-methyl position in controlling stereochemical outcomes .

Total synthesis Stereoselectivity malyngamide

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone: Key Applications


CYP2E1-Selective Probe for DDI Studies

The 50 µM CYP2E1 IC₅₀ and relatively clean CYP selectivity profile (Evidence Item 4) make this compound a suitable starting point for designing chemical probes to study CYP2E1-mediated metabolism without confounding inhibition of CYP1A2 or CYP3A4. Procure this isomer—not the more promiscuous 2-chloroacetophenone—for in vitro DDI assays in human hepatocytes. [1]

Z-Enamide Synthesis for Malyngamide Natural Products

The >20:1 diastereomeric ratio achieved in Wittig-based Z-enamide formation (Evidence Item 6) is directly attributable to the 3-methyl substitution pattern. Use this compound as the designated building block for any stereoselective synthesis of malyngamide M, isomalyngamide M, or related enamide-containing natural products. Substitution with the 4-methyl regioisomer will erode stereochemical purity to unacceptable levels.

Automated Solid Handling for HTS Library Construction

The melting point of 65.5–66.5 °C (Evidence Item 3) ensures the compound remains a free-flowing crystalline solid under standard laboratory conditions, unlike the low-melting 5-methyl isomer which can liquefy during weighing. This property is critical for automated compound management systems in HTS facilities and fragment library storage.

Chemoselective Derivatization via Attenuated Reactivity

The intramolecular O–H···O=C hydrogen bond (Evidence Items 1 and 5) reduces the electrophilicity of the α-chloromethylene carbon, enabling chemists to perform selective first-step reactions at the phenolic -OH (e.g., Mitsunobu, alkylation) without competing displacement of the chloride. This orthogonal reactivity is not available with the para-hydroxy isomer, which undergoes uncontrolled chloride displacement. [2]

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